molecular formula C22H26F3NO5S B11047880 4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine

4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine

Cat. No. B11047880
M. Wt: 473.5 g/mol
InChI Key: SYIJEBQEENWCGZ-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and control . Additionally, purification techniques such as recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine is unique due to the presence of both dimethoxyphenyl and trifluoromethoxyphenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.

properties

Molecular Formula

C22H26F3NO5S

Molecular Weight

473.5 g/mol

IUPAC Name

4-[2-(2,4-dimethoxyphenyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine

InChI

InChI=1S/C22H26F3NO5S/c1-29-19-6-5-17(21(15-19)30-2)4-3-16-11-13-26(14-12-16)32(27,28)20-9-7-18(8-10-20)31-22(23,24)25/h5-10,15-16H,3-4,11-14H2,1-2H3

InChI Key

SYIJEBQEENWCGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)OC

Origin of Product

United States

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